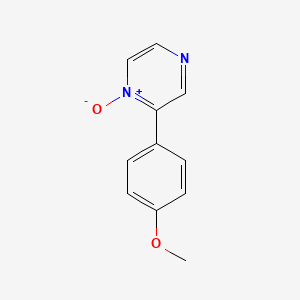
2-(4-methoxyphenyl)pyrazine N-oxide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(4-Methoxyphenyl)pyrazine N-oxide is an organic compound that belongs to the class of pyrazine derivatives Pyrazines are known for their diverse biological activities and are widely used in various fields such as medicinal chemistry, agriculture, and materials science
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-methoxyphenyl)pyrazine N-oxide typically involves the oxidation of 2-(4-methoxyphenyl)pyrazine. One common method is the use of hydrogen peroxide (H₂O₂) as an oxidizing agent in the presence of a catalyst such as acetic acid. The reaction is carried out under mild conditions, usually at room temperature, to achieve high yields of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar oxidation processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and scalability of the production process.
化学反应分析
Types of Reactions
2-(4-Methoxyphenyl)pyrazine N-oxide can undergo various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of more oxidized derivatives.
Reduction: Reduction reactions can convert the N-oxide group back to the parent pyrazine.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the pyrazine ring or the methoxy group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂) in the presence of acetic acid.
Reduction: Sodium borohydride (NaBH₄) or catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield more oxidized pyrazine derivatives, while reduction can regenerate the parent pyrazine.
科学研究应用
2-(4-Methoxyphenyl)pyrazine N-oxide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic effects, including anticancer and anti-inflammatory activities.
Industry: Utilized in the development of new materials and as a precursor in various chemical processes
作用机制
The mechanism of action of 2-(4-methoxyphenyl)pyrazine N-oxide involves its interaction with specific molecular targets. The N-oxide group can participate in redox reactions, influencing cellular oxidative stress pathways. Additionally, the compound may interact with enzymes and receptors, modulating their activity and leading to various biological effects .
相似化合物的比较
Similar Compounds
Phenazines: Known for their antimicrobial and antitumor activities.
Pyridazines: Used in medicinal chemistry for their diverse biological activities.
Piperazines: Widely employed in pharmaceuticals for their therapeutic properties
Uniqueness
2-(4-Methoxyphenyl)pyrazine N-oxide is unique due to the presence of both the methoxy group and the N-oxide functionality. This combination imparts distinct chemical reactivity and potential biological activities, making it a valuable compound for various applications.
属性
CAS 编号 |
922525-03-9 |
|---|---|
分子式 |
C11H10N2O2 |
分子量 |
202.21 g/mol |
IUPAC 名称 |
2-(4-methoxyphenyl)-1-oxidopyrazin-1-ium |
InChI |
InChI=1S/C11H10N2O2/c1-15-10-4-2-9(3-5-10)11-8-12-6-7-13(11)14/h2-8H,1H3 |
InChI 键 |
GIYFBXYHTNOMPJ-UHFFFAOYSA-N |
规范 SMILES |
COC1=CC=C(C=C1)C2=[N+](C=CN=C2)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![[3-(2-Phenylethyl)penta-3,4-dien-1-yl]benzene](/img/structure/B14196848.png)
![Benzenemethanamine, N-[[1-(phenylseleno)cyclohexyl]methylene]-](/img/structure/B14196851.png)
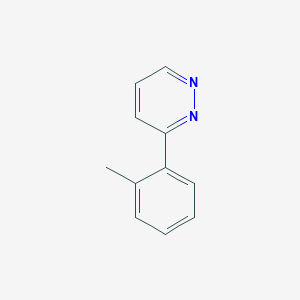
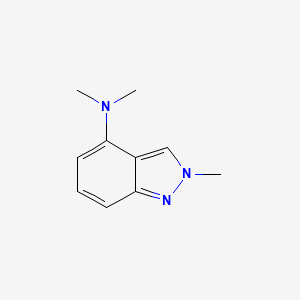
![3,5-Dimethyl-4'-octyl[1,1'-biphenyl]-4-carboxylic acid](/img/structure/B14196866.png)
![[Di(propan-2-yl)silanediyl]bis(methylphosphane)](/img/structure/B14196876.png)
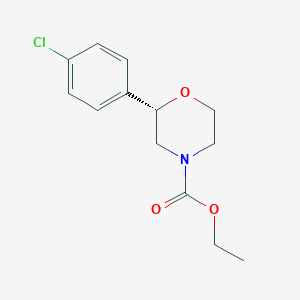
![6-(4-Chlorophenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B14196893.png)
![[5-(4-Phenylcyclohexylidene)pent-4-en-1-yl]benzene](/img/structure/B14196894.png)

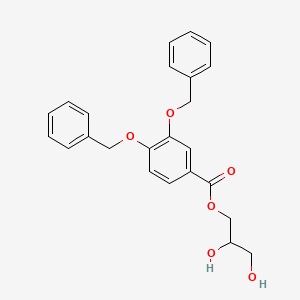
![1-[1-(4-Methoxyphenyl)-2-phenylethenyl]pyrrolidine](/img/structure/B14196918.png)
(prop-2-en-1-yl)silane](/img/structure/B14196928.png)

